N-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine
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Overview
Description
FLTX1 is a novel fluorescent derivative of tamoxifen, a selective modulator of estrogen receptors widely used in the treatment of breast cancer. This compound was developed to retain the pharmacological activity of tamoxifen while adding luminescent functionality, making it useful for both therapeutic and diagnostic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
FLTX1 is synthesized by covalently binding tamoxifen to a common fluorescent biomarker, nitro-2-1,3-benzoxadiazol-4-yl group (NBD). The synthetic route involves the demethylation of tamoxifen to form an intermediate, which is then coupled with NBD chloride under specific reaction conditions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of FLTX1 typically involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
FLTX1 undergoes various chemical reactions, including:
Oxidation: FLTX1 can generate reactive oxygen species upon irradiation, making it useful for photodynamic therapy.
Substitution: The compound can participate in substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Reactive oxygen species generation typically requires light irradiation in the presence of oxygen.
Substitution: Reagents such as NBD chloride are used in the synthesis of FLTX1.
Major Products Formed
The major product formed from the synthesis of FLTX1 is the fluorescent tamoxifen derivative itself, which exhibits both antiestrogenic properties and luminescent functionality .
Scientific Research Applications
FLTX1 has a wide range of scientific research applications, including:
Mechanism of Action
FLTX1 exerts its effects by binding to estrogen receptors, thereby inhibiting the binding of its natural ligand, 17β-estradiol. This prevents the activation of estrogen-dependent genes that control cell proliferation. Additionally, FLTX1 can generate reactive oxygen species upon irradiation, leading to cell death in estrogen receptor-positive cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of FLTX1
FLTX1 is unique due to its high quantum efficiency, which allows for laser emission and the generation of reactive oxygen species upon irradiation. This makes it particularly useful for photodynamic therapy, offering a dual function of therapeutic and diagnostic capabilities .
Properties
Molecular Formula |
C31H28N4O4 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
N-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C31H28N4O4/c1-3-26(22-10-6-4-7-11-22)29(23-12-8-5-9-13-23)24-14-16-25(17-15-24)38-21-20-34(2)27-18-19-28(35(36)37)31-30(27)32-39-33-31/h4-19H,3,20-21H2,1-2H3/b29-26+ |
InChI Key |
UKSXWLGSDIHAEK-PBBVDAKRSA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C3=CC=C(C4=NON=C34)[N+](=O)[O-])/C5=CC=CC=C5 |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C3=CC=C(C4=NON=C34)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
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